molecular formula C15H13ClN6O2 B11587847 6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

Cat. No.: B11587847
M. Wt: 344.75 g/mol
InChI Key: ASCTZGFIQHLUEU-UHFFFAOYSA-N
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Description

6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE is an organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group and an ethylamino group, as well as a phenyl group attached to a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions. This reaction results in the formation of 4-chloro-6-ethylamino-1,3,5-triazine.

    Coupling with Pyridazinone: The triazine derivative is then coupled with 2-phenyl-3(2H)-pyridazinone in the presence of a suitable base, such as sodium hydroxide, to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in substitution reactions. Conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are commonly used.

Major Products Formed

    Substitution Products: Various substituted triazine derivatives.

    Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound.

    Hydrolysis Products: Corresponding hydrolysis derivatives.

Scientific Research Applications

6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine: A triazine derivative with similar structural features.

    4-Chloro-6-methylamino-1,3,5-triazine: Another triazine compound with a different substituent pattern.

Uniqueness

6-{[4-CHLORO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of a triazine ring with a pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN6O2

Molecular Weight

344.75 g/mol

IUPAC Name

6-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one

InChI

InChI=1S/C15H13ClN6O2/c1-2-17-14-18-13(16)19-15(20-14)24-11-8-9-12(23)22(21-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,18,19,20)

InChI Key

ASCTZGFIQHLUEU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)OC2=NN(C(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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